molecular formula C5H5Cl2NOS B8439462 4,5-Dichloro-2-ethylisothiazol-3(2H)-one

4,5-Dichloro-2-ethylisothiazol-3(2H)-one

Cat. No. B8439462
M. Wt: 198.07 g/mol
InChI Key: CULLRSWFYPMIDP-UHFFFAOYSA-N
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Patent
US04328347

Procedure details

2-Ethyl-3,4,5-trichloroisothiazolium tetrafluoroborate (14.5 g), 0.048 mole) was added in portions to 150 ml of a saturated sodium acetate solution. The aqueous phase was extracted with 3×50 ml of CH2Cl2. The combined extracts were dried (MgSO4), filtered and concentrated. The oil was distilled to yield 4.2 g (45%) 4,5-dichloro-2-ethyl-4-isothiazolin-3-one, bp 89-92 (0.1 mm).
Name
2-Ethyl-3,4,5-trichloroisothiazolium tetrafluoroborate
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[CH2:6]([N+:8]1[S:9][C:10]([Cl:15])=[C:11]([Cl:14])[C:12]=1Cl)[CH3:7].C([O-])(=[O:18])C.[Na+]>>[Cl:14][C:11]1[C:12](=[O:18])[N:8]([CH2:6][CH3:7])[S:9][C:10]=1[Cl:15] |f:0.1,2.3|

Inputs

Step One
Name
2-Ethyl-3,4,5-trichloroisothiazolium tetrafluoroborate
Quantity
14.5 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[N+]=1SC(=C(C1Cl)Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 3×50 ml of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(SC1Cl)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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